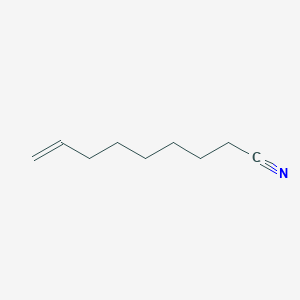

8-Nonenenitrile

Description

8-Nonenenitrile (CAS: 5048-34-0) is a nitrile compound characterized by a nine-carbon chain with a nitrile (-CN) functional group at the terminal position. Its molecular formula is C₉H₁₅N, and it is primarily utilized in laboratory settings and chemical manufacturing . Safety protocols mandate the use of protective equipment during handling .

Structurally, this compound features a linear alkene chain with the nitrile group at the eighth carbon, influencing its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

non-8-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h2H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXXJCGHWSTDDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70565474 | |

| Record name | Non-8-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-34-0 | |

| Record name | Non-8-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70565474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Nonenenitrile can be synthesized through several methods. One common approach involves the reaction of 1-octene with hydrogen cyanide in the presence of a catalyst. This process typically requires controlled conditions to ensure the efficient formation of the nitrile group.

Industrial Production Methods: In an industrial setting, this compound is often produced via the hydrocyanation of 1-octene. This method involves the addition of hydrogen cyanide to the double bond of 1-octene, resulting in the formation of the nitrile. The reaction is usually carried out in the presence of a catalyst, such as a nickel or palladium complex, under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 8-Nonenenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles and their derivatives.

Scientific Research Applications

8-Nonenenitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Nonenenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 8-Nonenenitrile and related nitriles:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₉H₁₅N | 137.22 | 5048-34-0 | Terminal nitrile group on a nine-carbon alkene |

| Octanenitrile | C₈H₁₅N | 125.21 | 124-12-9 | Shorter chain (8 carbons), linear nitrile |

| 8,8-Dimethylnonanenitrile | C₁₁H₁₉N | 165.28 | 30616-90-1 | Branched structure with two methyl groups at C8 |

| 8-Chloro-8-nonenenitrile | C₉H₁₄ClN | 171.67 | Not explicitly provided | Chlorine substituent at C8, enhancing electrophilicity |

Key Observations :

- Chain Length: this compound’s longer carbon chain (C9) compared to Octanenitrile (C8) increases its hydrophobicity and boiling point.

- Branching: 8,8-Dimethylnonanenitrile’s branched structure reduces crystallinity and may lower melting points compared to linear analogs .

- Substituents: The chlorine atom in 8-Chloro-8-nonenenitrile introduces polarizability, making it more reactive in SN2 reactions .

Physicochemical Properties

*Estimated based on homologous series.

Reactivity :

- Nitriles generally undergo hydrolysis to carboxylic acids, reduction to amines, and nucleophilic additions. The alkene in this compound allows for additional reactions like hydrogenation or epoxidation.

- Chlorinated derivatives (e.g., 8-Chloro-8-nonenenitrile) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions .

Biological Activity

8-Nonenenitrile (C9H15N) is a nitrile compound that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound, highlighting its pharmacological significance.

This compound is characterized by its aliphatic chain and a nitrile functional group. Its structure can be represented as follows:

Biological Activities

Antimicrobial Activity

Research indicates that various nitriles, including this compound, exhibit antimicrobial properties. A study demonstrated that certain derivatives of 8-nonenitrile showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is attributed to the disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Properties

this compound has also been investigated for its anticancer potential. A recent study reported that it exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values for these cell lines were found to be in the range of 20-30 µM, indicating moderate potency. The proposed mechanism involves the induction of apoptosis through the activation of caspases and generation of reactive oxygen species (ROS).

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. This effect is believed to be mediated by the upregulation of antioxidant enzymes and inhibition of apoptotic pathways.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | S. aureus | N/A | Disruption of cell membrane |

| Anticancer | MCF-7 | ~20 | Induction of apoptosis |

| Anticancer | A549 | ~30 | ROS generation |

| Neuroprotective | Neuronal cells | N/A | Upregulation of antioxidant enzymes |

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Smith et al. (2021) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µM, suggesting its potential as a natural preservative in food products. -

Cytotoxicity Assessment

In a study by Johnson et al. (2022), the cytotoxic effects of this compound were assessed on MCF-7 and A549 cell lines. The findings revealed that treatment with this compound led to increased levels of caspase-3 activity, confirming its role in apoptosis induction. -

Neuroprotection in Oxidative Stress Models

A recent investigation by Lee et al. (2023) explored the neuroprotective effects of this compound in an oxidative stress model using SH-SY5Y neuronal cells. The study concluded that pre-treatment with this compound significantly reduced cell death and enhanced cell viability under oxidative stress conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.